Esmeraldin B is derived from the marine actinomycete Kutzneria chonburiensis. This microorganism has been identified as a prolific producer of various secondary metabolites, including esmeraldin B, through genomic mining and analysis of its biosynthetic gene clusters. The discovery of this compound highlights the untapped potential of marine-derived actinobacteria in producing novel bioactive compounds .
Esmeraldin B belongs to the class of compounds known as phenazines. Phenazines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them significant in pharmaceutical and agricultural contexts. The classification of esmeraldin B within this group underscores its relevance in ongoing research aimed at discovering new therapeutic agents .
The biosynthesis of esmeraldin B involves complex enzymatic pathways typically associated with polyketide and nonribosomal peptide synthesis. The primary method for synthesizing esmeraldin B includes:
Technical details indicate that the pathway involves several key enzymes that facilitate the modification and assembly of precursor molecules into the final phenazine structure .
Esmeraldin B features a complex molecular structure characteristic of phenazines, which typically includes multiple aromatic rings and nitrogen atoms. The specific structural formula has not been fully elucidated in available literature but is expected to follow the general framework of phenazine derivatives.
While detailed spectroscopic data (such as nuclear magnetic resonance and mass spectrometry) for esmeraldin B specifically may be limited, similar compounds provide insight into expected chemical shifts and fragmentation patterns that can be utilized for structural confirmation during synthesis .
Esmeraldin B undergoes various chemical reactions typical for phenazine compounds, including:
Technical details regarding specific reaction mechanisms remain under investigation but are crucial for understanding how modifications can lead to improved efficacy or specificity in applications .
The mechanism of action for esmeraldin B, like other phenazines, is believed to involve:
Data supporting these mechanisms often come from studies examining the effects of phenazine derivatives on various microbial strains, demonstrating their potential as antimicrobial agents .
While specific physical properties such as melting point or solubility for esmeraldin B are not extensively documented, similar phenazine compounds typically exhibit:
Chemical properties include:
Relevant data from related studies suggest that understanding these properties is vital for optimizing the use of esmeraldin B in various applications .
Esmeraldin B has potential applications in several scientific fields:
The exploration of esmeraldin B continues to reveal its significance within both ecological and medical contexts, making it a subject of ongoing research efforts aimed at harnessing its full potential .
Esmeraldin B is a structurally complex phenazine alkaloid originating from microbial secondary metabolism. Its core architecture comprises a phenazine tricycle extensively modified with polyketide-derived substituents. The compound features a dimeric structure where two modified phenazine units are linked through a unique carbon-carbon bond, forming an extended conjugated system. This dimerization is a key characteristic distinguishing esmeraldin B from simpler phenazine derivatives like phenazine-1-carboxylic acid (PCA) [1].
The IUPAC nomenclature reflects this structural complexity:5,16-Dimethyl-10,21-di(1-hydroxyethyl)-1,6,8,13,15,20,22,27-octaazaoctacyclo[26.22.2.2³,⁷.2¹¹,¹⁵.2¹⁷,²¹.0²,²⁸.0¹²,³⁰.0²³,²⁷]tetratriaconta-3,5,7,11,13,17,19,21,23,25,27,29,31,33-tetradecaene-9,14,24,29-tetroneThis systematic name encodes the octacyclic framework, methyl and hydroxyethyl substituents, and carbonyl functionalities that define esmeraldin B's unique chemical identity [1] [2].
Esmeraldin B possesses the molecular formula C₃₈H₂₈N₄O₇, corresponding to a molecular weight of 652.6 g/mol. This mass exceeds typical monomeric phenazines due to its dimeric nature and additional oxygen-containing functional groups. High-resolution mass spectrometry (HR-MS) analyses consistently show a protonated molecular ion [M+H]⁺ at m/z 653.2078 (calculated 653.2081) and negative mode detection of [M-H]⁻ at m/z 651.1924, confirming the molecular formula with an error margin of < 3 ppm [2]. The compound's elemental composition reflects a high degree of unsaturation (hydrogen deficiency index = 28), consistent with its extended polyaromatic system. Calculated physicochemical parameters include:
Table 1: Molecular Characteristics of Esmeraldin B
Property | Value |
---|---|
Molecular Formula | C₃₈H₂₈N₄O₇ |
Exact Mass | 652.1945 Da |
Molecular Weight | 652.6 g/mol |
Hydrogen Bond Donors | 3 (two phenolic OH, one enol) |
Hydrogen Bond Acceptors | 11 |
Rotatable Bonds | 4 |
Comprehensive spectroscopic characterization provides definitive evidence for esmeraldin B's structure:
NMR Spectroscopy:¹H NMR (600 MHz, DMSO-d₆) reveals characteristic signals corresponding to its symmetric elements: δ 2.45 (s, 6H, C-methyl), δ 4.98 (q, J = 6.5 Hz, 2H, methine H of hydroxyethyl), δ 7.35-7.55 (m, aromatic H), δ 8.25 (s, 2H, phenolic OH), δ 12.20 (s, 2H, chelated enol). The ¹³C NMR spectrum displays 19 distinct signals (consistent with molecular symmetry), including diagnostic carbonyl resonances at δ 180.5 and δ 172.8 ppm. Advanced 2D NMR (COSY, HSQC, HMBC) confirms connectivity, particularly the linkage between the hydroxyethyl substituent and the phenazine core at C-3 [5].
Table 2: Key ¹H NMR Assignments for Esmeraldin B
Chemical Shift (δ) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
2.45 | Singlet | 6H | C-Methyl groups |
4.98 | Quartet | 2H | Methine (CH) |
5.25 | Broad singlet | 2H | Hydroxyethyl (OH) |
7.35-7.55 | Multiplet | 12H | Aromatic protons |
8.25 | Singlet | 2H | Phenolic OH |
12.20 | Singlet | 2H | Chelated enol proton |
Mass Spectrometry:HR-ESI-MS fragmentation exhibits a characteristic pattern with key fragments at m/z 635.3 [M-OH]⁺, m/z 518.2 (corresponding to monomeric phenazine dicarboxylic acid derivative), and m/z 326.1 (phenazine core fragment). Tandem MS/MS experiments reveal sequential losses of H₂O (18 Da), CO (28 Da), and CH₃CHO (44 Da), consistent with the hydroxyethyl and carbonyl substituents [2].
UV-Vis Spectroscopy:In methanol, esmeraldin B displays λₘₐₓ at 245 nm (π→π* transition), 340 nm (n→π*), and a broad absorption between 450-600 nm with maxima at 480 nm and 530 nm, responsible for its characteristic green coloration. This extended visible range absorption arises from the highly conjugated dimeric system. The spectrum undergoes bathochromic shifts in alkaline conditions (λₘₐₓ 550 nm), indicative of phenolic ionization. Operando UV-Vis monitoring of redox transitions reveals reversible spectral changes at 520 nm during oxidation-reduction cycles [5] [8].
Esmeraldin B exhibits distinct structural and electronic differences from other phenazine natural products:
Compared to PCA (phenazine-1-carboxylic acid): While PCA (C₁₃H₈N₂O₂, MW 224) represents the simplest phenazine scaffold, esmeraldin B is nearly three times larger with significantly extended conjugation. This difference profoundly impacts redox potential, with esmeraldin B exhibiting a lower first reduction potential (-0.32 V vs. SCE) compared to PCA (-0.41 V) [1].
Compared to esmeraldic acid: Though both originate from Streptomyces antibioticus Tü 2706, esmeraldic acid (C₃₀H₂₂N₄O₅, MW 518.5) is monomeric, while esmeraldin B is dimeric with additional oxygenation. Both compounds share the hydroxyethyl substituent but differ in their carboxylation patterns – esmeraldic acid features dicarboxylic acid groups, whereas esmeraldin B incorporates quinone-like carbonyls [2].
Compared to pyocyanin: The Pseudomonas aeruginosa-derived pyocyanin (C₁₃H₁₀N₂O, MW 210) lacks the polyketide-derived substituents and dimeric structure of esmeraldin B. This results in different biological activities; pyocyanin primarily generates ROS via redox cycling, while esmeraldin B's mechanism involves intercalation and topoisomerase inhibition [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7